An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylarsine Oxide
An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylarsine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylarsine (B46628) oxide ((C₆H₅)₃AsO), a colorless, crystalline solid, is an organoarsenic compound with significant applications in coordination chemistry and as a reagent in organic synthesis. Its properties and reactions are of considerable interest to researchers in various fields, including drug development, where organoarsenic compounds have historical and renewed importance. This technical guide provides a comprehensive overview of the physical and chemical properties of triphenylarsine oxide, complete with detailed experimental protocols for its synthesis and characterization, and structured data for ease of reference.
Physical Properties
Triphenylarsine oxide is a stable, solid compound under standard conditions. Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅AsO | [1] |
| Molecular Weight | 322.23 g/mol | [2] |
| Appearance | Faintly beige or white to off-white powder, chunks, or granules | [1] |
| Melting Point | 191-193 °C (lit.) | [2] |
| Boiling Point | 468.4 °C (Predicted) | [3] |
| Solubility | Insoluble in water. The anhydrous form crystallises from benzene (B151609), while the monohydrate separates from ethanol (B145695). | [1][3] |
Chemical Properties
Triphenylarsine oxide exhibits chemical properties characteristic of an arsine oxide. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[3] A key reaction is its formation from the oxidation of triphenylarsine.
| Property | Description | Reference |
| Reactivity | Reacts with hydrogen peroxide to form a crystalline adduct, Ph₃AsO·H₂O₂. | [4][5] |
| Stability | Stable under normal conditions. | |
| Incompatibilities | Strong oxidizing agents. |
Experimental Protocols
Synthesis of Triphenylarsine Oxide
A common and efficient method for the synthesis of triphenylarsine oxide is the oxidation of triphenylarsine using hydrogen peroxide.[4]
Materials:
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Triphenylarsine ((C₆H₅)₃As)
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30% Hydrogen peroxide (H₂O₂) solution
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Distilled water
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Benzene or Ethanol for recrystallization
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Büchner funnel and filter paper
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Beakers
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Rotary evaporator
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (32.6 mmol) of triphenylarsine in 100 mL of acetone.
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Oxidation: While stirring the solution at room temperature, add 3.7 mL (35.9 mmol) of 30% hydrogen peroxide dropwise from a dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.
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Reaction Time: Continue stirring the reaction mixture at room temperature for 2 hours.
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Solvent Removal: After the reaction is complete, remove the acetone using a rotary evaporator.
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Precipitation: To the resulting residue, add 100 mL of distilled water and stir vigorously. Triphenylarsine oxide will precipitate as a white solid.
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Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold distilled water.
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Drying: Dry the crude triphenylarsine oxide in a desiccator over anhydrous calcium chloride.
-
Purification (Recrystallization):
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Dissolve the crude product in a minimum amount of hot benzene (for the anhydrous form) or ethanol (for the monohydrate).[3]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
-
Logical Relationship for Synthesis
Characterization of Triphenylarsine Oxide
1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the aromatic proton signals of the phenyl groups in triphenylarsine oxide.
Instrumentation:
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400 MHz NMR Spectrometer (e.g., Bruker Avance III HD)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified triphenylarsine oxide.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
Instrument Parameters:
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Pulse Program: Standard single-pulse experiment (e.g., zg30)
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Number of Scans: 16
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Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
Data Analysis:
-
Process the raw data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts (δ) in parts per million (ppm). The aromatic protons of triphenylarsine oxide typically appear as multiplets in the range of δ 7.2-7.8 ppm.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups, particularly the As=O stretching vibration.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two) with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
Sample Preparation (KBr Pellet Method): [1]
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours and cool in a desiccator.
-
In an agate mortar, grind approximately 1-2 mg of the purified triphenylarsine oxide with about 200 mg of the dried KBr until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A spectrum of a pure KBr pellet should be run as the background.
Data Analysis:
-
Identify the characteristic absorption bands. The key vibration to identify is the strong As=O stretch, which typically appears in the region of 880-900 cm⁻¹. Other bands corresponding to the phenyl groups (C-H and C=C stretching and bending vibrations) will also be present.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the synthesized triphenylarsine oxide and confirm its molecular weight.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified triphenylarsine oxide in a suitable solvent such as dichloromethane (B109758) or acetone.
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for injection.
Instrument Parameters:
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to assess the purity of the sample.
-
Examine the mass spectrum of the main peak. The molecular ion peak ([M]⁺) for triphenylarsine oxide should be observed at m/z 322. Fragmentation patterns corresponding to the loss of phenyl groups and oxygen will also be present and can be used for structural confirmation.
Experimental Workflow
Conclusion
This technical guide provides essential data and detailed methodologies for the synthesis and characterization of triphenylarsine oxide. The presented protocols are designed to be readily implemented in a standard laboratory setting, providing researchers, scientists, and drug development professionals with a reliable resource for working with this important organoarsenic compound. Adherence to proper safety protocols is paramount when handling arsenic-containing compounds.
